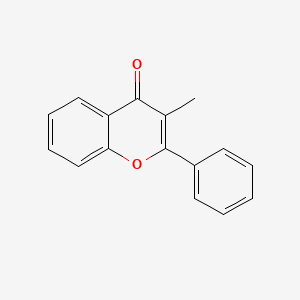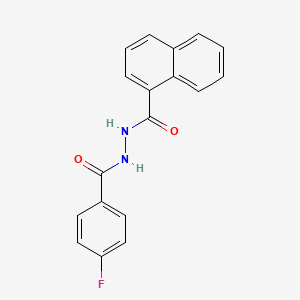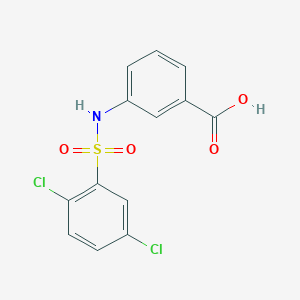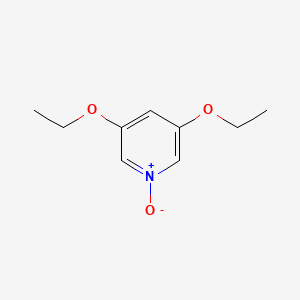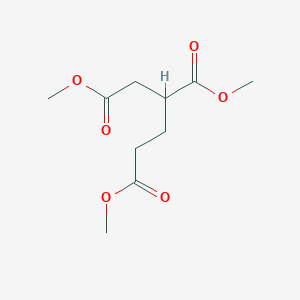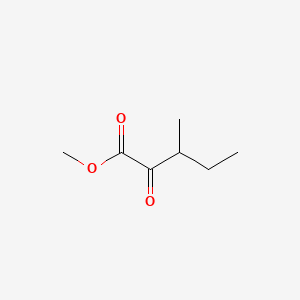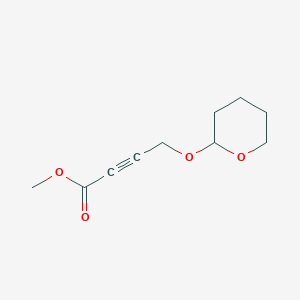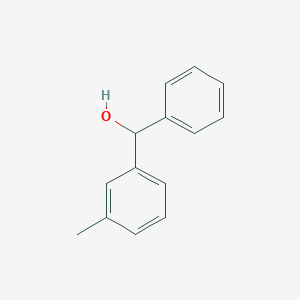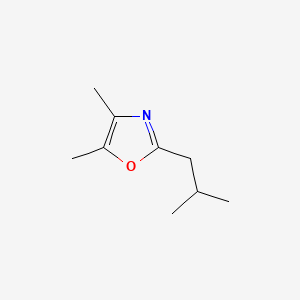
Dimethyl benzene-1,3-dicarboxylate;2,3-dimethylterephthalic acid;ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl benzene-1,3-dicarboxylate;2,3-dimethylterephthalic acid;ethane-1,2-diol is a polymer compound composed of repeating units of 1,3-benzenedicarboxylic acid, dimethyl ester, dimethyl 1,4-benzenedicarboxylate, and 1,2-ethanediol . This compound is commonly used in the production of polyesters and has applications in various industries due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, dimethyl ester, polymer with dimethyl 1,4-benzenedicarboxylate and 1,2-ethanediol typically involves a polyesterification reaction. This reaction occurs between 1,3-benzenedicarboxylic acid, dimethyl ester, dimethyl 1,4-benzenedicarboxylate, and 1,2-ethanediol . The reaction is usually carried out under inert gas conditions to prevent oxidation and may require the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polyesterification reactors where the reactants are combined and heated to promote the formation of the polymer. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Dimethyl benzene-1,3-dicarboxylate;2,3-dimethylterephthalic acid;ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the polymer’s properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the polymer chain .
科学的研究の応用
Dimethyl benzene-1,3-dicarboxylate;2,3-dimethylterephthalic acid;ethane-1,2-diol has numerous scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various polyesters and copolymers.
Biology: Employed in the development of biodegradable materials for medical applications.
Medicine: Utilized in drug delivery systems due to its biocompatibility and degradability.
Industry: Applied in the production of fibers, films, and packaging materials.
作用機序
The mechanism of action of this polymer involves its ability to form strong intermolecular bonds, which contribute to its stability and durability. The molecular targets and pathways involved include interactions with other polymer chains and the formation of crystalline structures that enhance its mechanical properties .
類似化合物との比較
Similar Compounds
Polyethylene terephthalate (PET): A widely used polyester with similar properties but different monomer units.
Polybutylene terephthalate (PBT): Another polyester with comparable applications but distinct chemical structure.
Uniqueness
Dimethyl benzene-1,3-dicarboxylate;2,3-dimethylterephthalic acid;ethane-1,2-diol is unique due to its specific combination of monomer units, which imparts distinct mechanical and chemical properties compared to other polyesters .
特性
CAS番号 |
25135-73-3 |
|---|---|
分子式 |
C22H26O10 |
分子量 |
450.4 g/mol |
IUPAC名 |
dimethyl benzene-1,3-dicarboxylate;2,3-dimethylterephthalic acid;ethane-1,2-diol |
InChI |
InChI=1S/2C10H10O4.C2H6O2/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2;1-5-6(2)8(10(13)14)4-3-7(5)9(11)12;3-1-2-4/h3-6H,1-2H3;3-4H,1-2H3,(H,11,12)(H,13,14);3-4H,1-2H2 |
InChIキー |
LNPZBQGEAHVBBS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)C(=O)O)C(=O)O.COC(=O)C1=CC(=CC=C1)C(=O)OC.C(CO)O |
正規SMILES |
CC1=C(C=CC(=C1C)C(=O)O)C(=O)O.COC(=O)C1=CC(=CC=C1)C(=O)OC.C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


